molecular formula C19H18N4O2S B2463674 N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 872987-82-1

N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2463674
M. Wt: 366.44
InChI Key: SYPXRVLFPTYZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, also known as MPT0B390, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a subject of interest in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Functional Group Transformations

N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a compound with potential relevance in the synthesis of pharmaceutical and natural products due to its structural features. Its related derivatives, such as p-methoxybenzyl N-acetylcarbamate, have been reported as versatile reagents for synthesizing substituted products, including N-alkylacetamides, through reactions with alkyl halides and sulfonates. These transformations are critical in developing compounds with varied biological activities, showcasing the utility of methoxybenzyl derivatives in synthetic organic chemistry (Sakai et al., 2022).

Antimicrobial and Insecticidal Activity

Derivatives of N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide have been explored for their antimicrobial properties. For instance, certain nitrogen heterocycles synthesized from 3-bromo-4-methoxybenzaldehyde have demonstrated antimicrobial activity, highlighting the potential of methoxybenzyl-based compounds in developing new antimicrobial agents (Sherif, 2014). Additionally, pyridine derivatives, including those related to the pyridazin-3-yl moiety, have been investigated for their toxicity against pests, such as the cowpea aphid, indicating their potential application in agriculture as insecticidal agents (Bakhite et al., 2014).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, which share structural similarities with N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, have been studied for their antioxidant activities. The design and synthesis of these complexes, followed by evaluation through various assays, demonstrated significant antioxidant potential. This suggests the broader applicability of such compounds in developing antioxidant agents, which could have implications for addressing oxidative stress-related diseases (Chkirate et al., 2019).

Photoreactivity for Controlled Release

Compounds with nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide have been synthesized for their photoreactivity, aiming at controlled release applications. These molecules decompose under specific irradiation conditions, suggesting their potential use in developing phototriggered release systems. This characteristic is particularly relevant for designing drug delivery systems where controlled release is critical (Katritzky et al., 2003).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-25-17-5-3-2-4-15(17)12-21-18(24)13-26-19-7-6-16(22-23-19)14-8-10-20-11-9-14/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPXRVLFPTYZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.